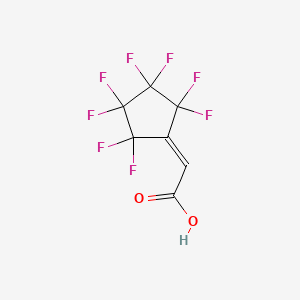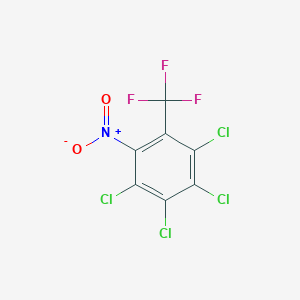
2-Methyl-5-(trifluoromethylsulfonyl)phenylmethylsulfone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Methyl-5-(trifluoromethylsulfonyl)phenylmethylsulfone (MTSF) is a sulfonate ester that has been used in a variety of scientific applications. It is a polar aprotic solvent that is highly soluble in water and organic solvents, making it an ideal choice for a variety of laboratory experiments. MTSF has a wide range of applications in scientific research, including synthesis, biochemical and physiological studies, and drug development.
Wissenschaftliche Forschungsanwendungen
2-Methyl-5-(trifluoromethylsulfonyl)phenylmethylsulfone has been used in a variety of scientific research applications. It is an excellent solvent for organic reactions, and is often used in the synthesis of organic compounds. Additionally, it has been used in biochemical and physiological studies, as it is highly soluble in water and organic solvents. This compound has also been used in drug development, as it can be used to solubilize drug molecules and facilitate their absorption.
Wirkmechanismus
2-Methyl-5-(trifluoromethylsulfonyl)phenylmethylsulfone is a polar aprotic solvent, meaning that it is non-polar and does not contain a hydrogen atom that can form a hydrogen bond. This makes it an ideal choice for a variety of laboratory experiments, as it can solubilize molecules that are not soluble in water. Additionally, this compound has been found to increase the solubility of organic molecules in water, making it an ideal choice for biochemistry and physiology studies.
Biochemical and Physiological Effects
This compound has been used in a variety of biochemical and physiological studies. It has been found to increase the solubility of organic molecules in water, making it an ideal choice for biochemistry and physiology studies. Additionally, this compound has been found to increase the absorption of drugs, making it an ideal choice for drug development.
Vorteile Und Einschränkungen Für Laborexperimente
2-Methyl-5-(trifluoromethylsulfonyl)phenylmethylsulfone has a number of advantages for laboratory experiments. It is a highly polar aprotic solvent, meaning that it is non-polar and does not contain a hydrogen atom that can form a hydrogen bond. This makes it an ideal choice for a variety of laboratory experiments, as it can solubilize molecules that are not soluble in water. Additionally, this compound has been found to increase the solubility of organic molecules in water, making it an ideal choice for biochemistry and physiology studies. However, this compound is not ideal for all laboratory experiments. It is a relatively expensive solvent, and it is not compatible with some organic molecules. Additionally, it is not compatible with some metal ions, making it unsuitable for some reactions.
Zukünftige Richtungen
2-Methyl-5-(trifluoromethylsulfonyl)phenylmethylsulfone has a number of potential future applications in scientific research. It could be used to solubilize drugs for drug delivery systems, as it has been found to increase the absorption of drugs. Additionally, it could be used in the development of new organic compounds, as it is an excellent solvent for organic reactions. It could also be used to study the effects of drugs on biochemical and physiological processes, as it is highly soluble in water and organic solvents. Finally, it could be used in the synthesis of new materials, as it is highly soluble in both water and organic solvents.
Synthesemethoden
2-Methyl-5-(trifluoromethylsulfonyl)phenylmethylsulfone can be synthesized in a two-step process. The first step involves the reaction of 5-trifluoromethylsulfonylphenol with sodium hydroxide to form 5-trifluoromethylsulfonylphenolate. The second step involves the reaction of 5-trifluoromethylsulfonylphenolate with methylsulfonylmethane to form this compound. The reaction is carried out in an aqueous medium and can be completed in a few hours.
Eigenschaften
IUPAC Name |
1-methyl-2-methylsulfonyl-4-(trifluoromethylsulfonyl)benzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9F3O4S2/c1-6-3-4-7(5-8(6)17(2,13)14)18(15,16)9(10,11)12/h3-5H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
REIARWHVOXAWAS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)S(=O)(=O)C(F)(F)F)S(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9F3O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-[4-Bromo-2-nitro-3-(trifluoromethyl)phenyl]-2,2,2-trifluoroacetamide, 98%](/img/structure/B6312480.png)










